[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
CAS No.: 1427381-11-0
Cat. No.: VC2865028
Molecular Formula: C8H12F2N4
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427381-11-0 |
|---|---|
| Molecular Formula | C8H12F2N4 |
| Molecular Weight | 202.2 g/mol |
| IUPAC Name | [3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine |
| Standard InChI | InChI=1S/C8H12F2N4/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8/h5,7H,1-4,11H2 |
| Standard InChI Key | TVXXXCINSMRGOP-UHFFFAOYSA-N |
| SMILES | C1CC2=NN=C(N2CC1CN)C(F)F |
| Canonical SMILES | C1CC2=NN=C(N2CC1CN)C(F)F |
Introduction
[3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-yl]methanamine is a complex organic compound with a molecular formula of C₈H₁₂F₂N₄ and a molecular weight of 202.20 g/mol . This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis and Related Compounds
The synthesis of [3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-yl]methanamine typically involves the modification of its parent compound, [3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridine]. A closely related compound is [3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridine-6-carboxylic acid], which is used as a research chemical and has applications in various fields due to its unique structural features .
Biological Activity and Applications
While specific biological activity data for [3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-yl]methanamine are not readily available, compounds within the triazolopyridine class have shown potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. The presence of a difluoromethyl group and a methanamine moiety could contribute to its potential bioactivity by influencing its interaction with biological targets.
Research Findings and Future Directions
Research on triazolopyridines often focuses on their synthesis, structural characterization, and biological evaluation. Future studies on [3-(difluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-yl]methanamine could involve detailed spectroscopic analysis (e.g., NMR, IR), biological activity screening, and molecular modeling to predict its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume